Cas no 1564890-52-3 (N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine)

N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine 化学的及び物理的性質
名前と識別子
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- N-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)cyclopropanamine
- N-[[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]cyclopropanamine
- N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine
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- インチ: 1S/C7H8F3N3O/c8-7(9,10)6-12-5(13-14-6)3-11-4-1-2-4/h4,11H,1-3H2
- InChIKey: NEACKGRVIPWVPS-UHFFFAOYSA-N
- SMILES: FC(C1=NC(CNC2CC2)=NO1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 207
- トポロジー分子極性表面積: 51
N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1663463-10.0g |
N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |
1564890-52-3 | 10g |
$3929.0 | 2023-06-04 | ||
Enamine | EN300-1663463-0.05g |
N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |
1564890-52-3 | 0.05g |
$212.0 | 2023-06-04 | ||
Enamine | EN300-1663463-5.0g |
N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |
1564890-52-3 | 5g |
$2650.0 | 2023-06-04 | ||
Enamine | EN300-1663463-5000mg |
N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |
1564890-52-3 | 5000mg |
$2650.0 | 2023-09-21 | ||
Enamine | EN300-1663463-1000mg |
N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |
1564890-52-3 | 1000mg |
$914.0 | 2023-09-21 | ||
Enamine | EN300-1663463-100mg |
N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |
1564890-52-3 | 100mg |
$317.0 | 2023-09-21 | ||
Enamine | EN300-1663463-500mg |
N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |
1564890-52-3 | 500mg |
$713.0 | 2023-09-21 | ||
Enamine | EN300-1663463-1.0g |
N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |
1564890-52-3 | 1g |
$914.0 | 2023-06-04 | ||
Enamine | EN300-1663463-2.5g |
N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |
1564890-52-3 | 2.5g |
$1791.0 | 2023-06-04 | ||
Enamine | EN300-1663463-0.25g |
N-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanamine |
1564890-52-3 | 0.25g |
$452.0 | 2023-06-04 |
N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamineに関する追加情報
Latest Research Advances on N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine (CAS: 1564890-52-3)
In recent years, the compound N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine (CAS: 1564890-52-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound features a trifluoromethyl-substituted 1,2,4-oxadiazole ring linked to a cyclopropylamine moiety, a combination that has been shown to confer desirable pharmacokinetic properties, including enhanced metabolic stability and membrane permeability. Recent studies have explored its role as a versatile scaffold for the development of novel enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine as a selective inhibitor of histone deacetylase 6 (HDAC6), a target implicated in neurodegenerative diseases and cancer. The study reported an IC50 value of 12 nM, highlighting its potential as a lead compound for further optimization.
Another significant advancement was reported in ACS Chemical Biology, where researchers utilized this compound as a key intermediate in the synthesis of covalent inhibitors targeting the SARS-CoV-2 main protease. The trifluoromethyl group was found to enhance binding affinity through favorable interactions with the protease's hydrophobic pocket.
From a synthetic chemistry perspective, recent work has focused on developing more efficient routes to access this scaffold. A 2022 publication in Organic Letters described a novel one-pot cascade reaction that improved the overall yield to 78% while reducing the number of purification steps. This methodological advancement is expected to facilitate broader exploration of structure-activity relationships.
Ongoing preclinical studies are investigating the compound's potential in pain management, leveraging its ability to modulate TRPV1 receptors. Early results suggest improved selectivity profiles compared to existing clinical candidates, with reduced off-target effects on the cardiovascular system.
In conclusion, N-{5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylmethyl}cyclopropanamine represents a promising chemical scaffold with diverse therapeutic applications. Its unique combination of physicochemical properties and demonstrated biological activities make it a valuable tool for medicinal chemistry programs targeting challenging disease indications. Future research directions will likely focus on expanding its application to additional target classes and further optimizing its drug-like properties.
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